1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

Vue d'ensemble

Description

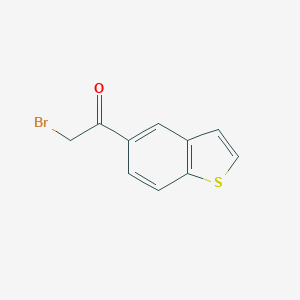

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is an organic compound featuring a benzothiophene ring substituted with a bromoacetyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone can be synthesized through the bromination of 1-(1-benzothiophen-5-yl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the alpha position of the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process while ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Research :

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing benzothiophene structures can inhibit protein kinases, which are crucial in cancer cell proliferation. For instance, modifications of the benzothiophene moiety have led to compounds that exhibit selective inhibition of CK2 (Casein Kinase 2), a protein implicated in various cancers .Compound Activity IC50 (µM) Benzothiophene Derivative A CK2 Inhibition 4 Benzothiophene Derivative B CK2 Inhibition 5 -

Allosteric Modulators :

Recent studies have identified that compounds related to benzothiophenes can act as allosteric modulators of various receptors, including dopamine receptors. This property opens avenues for developing drugs targeting neurological disorders, such as Parkinson's disease and schizophrenia .

Biochemical Applications

-

Cell Biology :

The compound is utilized in cell culture studies to evaluate its effects on cellular viability and proliferation. For example, it has been tested on renal cell carcinoma lines, demonstrating significant cytotoxic effects at specific concentrations .Cell Line Treatment Concentration (µM) Viability (%) 786-O 25 43 Control N/A 100 -

Synthetic Biology :

In synthetic biology, derivatives of this compound are being explored for their roles in synthesizing new biochemical pathways or as building blocks for more complex molecules. The unique structure allows for modifications that can enhance biological activity or specificity .

Case Studies

-

Inhibition of CK2 in Cancer Cells :

A study demonstrated that a derivative of this compound significantly reduced the viability of clear cell renal cell carcinoma cells by inhibiting CK2 activity. The compound was administered at varying concentrations, revealing a dose-dependent response . -

Dopamine Receptor Modulation :

Another investigation highlighted the use of this compound as a positive allosteric modulator for dopamine receptors, showing promise in enhancing dopaminergic signaling without the side effects associated with traditional agonists .

Mécanisme D'action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

1-(1-Benzothiophen-5-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine.

1-(1-Benzothiophen-5-yl)-2-iodo-1-ethanone: Contains an iodine atom, which can lead to different reactivity and applications.

1-(1-Benzothiophen-5-yl)-2-fluoro-1-ethanone: Fluorine substitution can enhance the compound’s stability and bioavailability .

Uniqueness: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.065 g/mol. The compound features a benzothiophene ring system attached to a bromoacetyl group, which enhances its electrophilic properties and biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.065 g/mol |

| Density | 1.582 g/cm³ |

| Boiling Point | 306.8°C at 760 mmHg |

| Flash Point | 139.3°C |

Anticancer Activity

Benzothiophene derivatives have shown promising anticancer properties. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that benzothiophene derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of benzothiophene derivatives against various pathogens. This includes both antibacterial and antifungal activities, suggesting that compounds like this compound could be developed into therapeutic agents for infectious diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It could modulate receptors linked to pain and inflammation, providing analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives:

- Anticancer Study : A study demonstrated that a related benzothiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Anti-inflammatory Study : In vivo models showed that benzothiophene derivatives significantly reduced edema and inflammation markers compared to control groups, supporting their use as anti-inflammatory agents .

- Antimicrobial Study : Compounds similar to this compound were tested against bacterial strains, showing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties .

Propriétés

IUPAC Name |

1-(1-benzothiophen-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPGUCRHJHYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427623 | |

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-87-9 | |

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.